
Telmisartan
Overview
Description
Telmisartan (C₃₃H₃₀N₄O₂) is a selective angiotensin II type 1 (AT₁) receptor blocker (ARB) with a unique dual mechanism: it antagonizes the renin-angiotensin-aldosterone system (RAAS) and acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ) . Approved for hypertension, this compound reduces blood pressure (BP) by blocking vasoconstriction and aldosterone secretion. Its molecular weight is 514.62 g/mol, with a high melting point of 271.0°C and melting enthalpy of 54.2 kJ/mol .
Preparation Methods
Traditional Synthetic Routes for Telmisartan
Alkylation of Preformed Benzimidazole
Early syntheses relied on alkylating 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole with 4′-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester. This method suffered from low overall yields (21%) due to incomplete ester hydrolysis and side reactions during benzimidazole alkylation. The sequence involved nitration, reduction, and cyclization steps, which introduced impurities requiring extensive purification.
Cyano Group Hydrolysis Route
A marginally improved approach utilized 4′-bromomethylbiphenyl-2-carbonitrile for alkylation, followed by cyanide hydrolysis. While this reduced ester-related impurities, the use of toxic cyanating agents like potassium cyanide posed safety and environmental risks. Post-alkylation hydrolysis with sodium hydroxide in methanol achieved 98.6% yield but required precise pH control during neutralization with acetic acid to precipitate this compound.
Modern Synthetic Approaches
Suzuki Cross-Coupling for Biaryl Formation
A breakthrough involved Suzuki-Miyaura coupling between 4-formylphenylboronic acid and 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, achieving 90% yield under palladium catalysis. This method eliminated hazardous cyanide intermediates and improved regioselectivity. Key advantages include:
- Mild conditions : Reactions proceed at 65–80°C in tetrahydrofuran/water mixtures.
- Functional group tolerance : The oxazoline directing group facilitates selective coupling without protecting the benzimidazole nitrogen.
Reductive Amination-Condensation Sequence
Constructing the benzimidazole core via reductive amination of N-methyl-1,2-phenylenediamine with 4-nitro-2-propylbenzoic acid derivatives enhanced regiocontrol. Hydrogenation of the nitro intermediate followed by cyclization in glacial acetic acid yielded the n-propyl benzimidazole moiety in 80% yield. This approach reduced byproduct formation compared to traditional alkylation methods.
Palladium-Catalyzed Condensation
A novel route (CN105130905B) employs 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole reacting with sodium 2-carboxyphenylboronate under Pd(OAc)₂ catalysis. Methyltetrahydrofuran solvent and triphenylphosphine ligand enable 88% yield at 65°C. The three-step sequence:
- Amination : Substitution with 4-aminobenzyl bromide in dimethyl sulfoxide (DMSO)/K₂CO₃.
- Diazotization : Conversion to the aryl chloride using NaNO₂/HCl at 0–5°C.
- Cross-coupling : Pd-mediated condensation with boronic acid.
Process Optimization and Critical Parameters
Solvent Selection
- Methyltetrahydrofuran : Outperforms THF in Pd-catalyzed reactions due to higher boiling point (80°C) and improved catalyst stability.
- Ethanol-water mixtures : Optimal for fluidized bed granulation, achieving 3.5% moisture content in spray-dried intermediates.
Catalyst Efficiency
Comparative studies show Pd(OAc)₂ provides superior turnover numbers (TON=1,760) versus PdCl₂ (TON=1,240) in coupling reactions. Ligand screening identified triphenylphosphine as critical for preventing Pd aggregation.
Purification Strategies
- pH-controlled crystallization : Adjusting to pH 5.0–5.5 with acetic acid removes unreacted boronic acids and Pd residues.
- Ethanol recrystallization : Increases purity from 97% to >99.5% by eliminating regioisomeric benzimidazoles.
Industrial Manufacturing Methods
Fluidized Bed Granulation (CN111700866B)
This patent-pending method enhances tablet stability:
- Solution preparation : this compound (50 g), NaOH (4 g), and meglumine (20.5 g) in ethanol/water (2:1).
- Spray drying : Povidone K30 and mannitol carriers processed at 100°C inlet temperature.
- Tableting : Blending with magnesium stearate (2 g) and sodium stearyl fumarate (6.25 g) ensures uniform dissolution.
Ester Hydrolysis at Scale
Large batches (50 kg) employ methanol/water/NaOH (3:1:0.5 v/v/w) under reflux for 2 h, achieving 98.6% conversion. Post-hydrolysis neutralization with acetic acid yields 48 kg this compound per batch.
Comparative Analysis of Synthetic Routes
*Yield based on tablet mass recovery.
Chemical Reactions Analysis
Types of Reactions
Telmisartan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the benzimidazole ring structure.
Substitution: This compound can undergo substitution reactions, particularly at the benzimidazole and biphenyl moieties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties .
Scientific Research Applications
Cardiovascular Applications
1. Hypertension Management
Telmisartan is widely recognized for its efficacy in controlling blood pressure. A study indicated that it provides superior 24-hour blood pressure control compared to other ARBs, such as losartan and valsartan . It is particularly beneficial for patients with hypertension and comorbid conditions like diabetes or dyslipidemia, showing significant reductions in both systolic and diastolic blood pressure .
2. Cardiovascular Outcomes
Research has shown that this compound users experience comparable rates of major adverse cardiac events (MACE) to those using other ARBs, indicating its effectiveness in long-term cardiovascular health . In a three-year follow-up study, the MACE rate was 4.6% for this compound users versus 4.7% for other ARB users, suggesting similar safety profiles .
3. Renal Protection
this compound has demonstrated protective effects on renal function and vascular endothelial function. It has been shown to be more effective than amlodipine in preventing arteriosclerosis and improving renal outcomes in hypertensive patients . This renal protective effect is particularly important for patients with diabetic nephropathy.
Metabolic Effects
1. Insulin Sensitivity
this compound exhibits unique properties as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose and lipid metabolism . This mechanism may enhance insulin sensitivity and reduce triglyceride levels in patients with metabolic syndrome. Studies have indicated that this compound can improve insulin resistance in hypertensive patients, making it a valuable option for managing metabolic disorders alongside hypertension .
2. Risk Reduction of Dementia
Recent studies suggest that this compound may lower the risk of dementia in patients with type 2 diabetes mellitus (T2DM) and hypertension. In a cohort study, this compound users had a significantly lower incidence of dementia compared to those using other ARBs (2.19% vs. 3.20%) over a defined period . This finding underscores its potential neuroprotective effects.
Emerging Applications
1. COVID-19 Treatment
this compound has been investigated for its potential role in treating COVID-19 due to its anti-inflammatory properties. Research indicates that it may reduce serum concentrations of inflammatory biomarkers like C-reactive protein (CRP) and improve clinical outcomes in COVID-19 patients when administered early in the disease course . However, further studies are needed to confirm these findings.
2. Combination Therapies
this compound is often used in combination with other antihypertensive medications to enhance therapeutic efficacy. It has shown effectiveness when combined with diuretics or calcium channel blockers, providing improved blood pressure control while maintaining a favorable safety profile .
Summary Table of this compound Applications
Mechanism of Action
Telmisartan works by selectively blocking the angiotensin II type-1 (AT1) receptor, preventing angiotensin II from binding and exerting its vasoconstrictive and aldosterone-secreting effects . This leads to the relaxation of blood vessels, reduced blood pressure, and improved blood flow . Additionally, this compound exhibits partial agonist activity toward the peroxisome proliferator-activated receptor gamma (PPAR-γ), which imparts anti-inflammatory and antiproliferative effects .
Comparison with Similar Compounds
Comparison with Similar ARBs
Structural and Physicochemical Properties
Telmisartan, Valsartan, and Irbesartan share a biphenyl-tetrazole backbone but differ in side chains, impacting solubility and receptor binding (Table 1).
This compound’s higher lipophilicity and prolonged half-life enable once-daily dosing, unlike shorter-acting ARBs like Valsartan .
Efficacy in Blood Pressure Reduction
Clinical trials and meta-analyses demonstrate this compound’s superiority in diastolic BP (DBP) reduction compared to Losartan:
- Meta-Analysis (19 Studies) : this compound reduced DBP by 1.26 mmHg more than Losartan (95% CI: 0.45–2.08; P = 0.003) .
- Dose Comparison : this compound 40 mg outperformed Losartan 50 mg in DBP reduction (WMD = 1.88 mmHg; P = 0.01) .
- Combination Therapy: this compound + Hydrochlorothiazide (HCTZ) showed greater BP-lowering efficacy than monotherapy .
Metabolic and Organ-Protective Effects
- Cardiac Protection : this compound suppressed angiotensin II-induced myocardial hypertrophy by inhibiting p-ERK1/2 expression .
- Vascular Remodeling : Reduced MMP-2 expression in hypertensive rats, improving vascular structure .
Pharmacokinetics and Metabolism
- Bioavailability : 42–58% (dose-dependent), higher than Losartan (33%) .
- Metabolism : Primarily glucuronidation (CYP2C9-independent), minimizing drug interactions compared to CYP450-dependent ARBs (e.g., Losartan) .
- Excretion : Biliary (97%), advantageous in renal impairment .
Unique Therapeutic Advantages
Biological Activity
Telmisartan is an angiotensin II receptor blocker (ARB) widely used for the treatment of hypertension and heart failure. Its unique biological activities extend beyond blood pressure modulation, implicating it in various cardiovascular and metabolic pathways. This article reviews the biological activity of this compound, emphasizing its mechanisms, clinical outcomes, and potential therapeutic applications based on diverse research findings.
1. Angiotensin II Receptor Blockade:
this compound primarily functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor, leading to vasodilation and reduced blood pressure. This blockade decreases the effects of angiotensin II, including vasoconstriction and aldosterone secretion, which are critical in regulating blood pressure and fluid balance.
2. PPAR-γ Agonism:
Interestingly, this compound also acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ). This property has been linked to improved insulin sensitivity and anti-inflammatory effects. Studies have shown that this compound enhances endothelial nitric oxide synthase (eNOS) expression, which plays a vital role in vascular health by promoting vasodilation and reducing oxidative stress .
Cardiovascular Outcomes
Clinical Studies:
- Three-Year Cardiovascular Outcomes: A recent retrospective study involving 19,247 patients demonstrated that this compound users had comparable cardiovascular outcomes to those using other ARBs, with a major adverse cardiac event (MACE) rate of 4.6% compared to 4.7% for other ARB users . Importantly, this compound was associated with lower visit-to-visit blood pressure variability.
- Effect on Walking Performance: In patients with peripheral artery disease (PAD), this compound significantly increased treadmill walking distance and improved brachial artery flow, indicating enhanced exercise capacity .
- Impact on Abdominal Aortic Aneurysm Growth: A randomized trial found that this compound effectively slowed the growth of small abdominal aortic aneurysms, highlighting its vascular protective properties .
Anticancer Properties
Recent investigations have revealed this compound's potential anticancer activity. A study synthesized alkylamine derivatives of this compound that showed enhanced solubility and greater inhibition of cancer cell proliferation compared to this compound itself. These derivatives exhibited lower affinity for AT1 receptors while effectively inducing apoptosis in cancer cell lines .
Case Studies
Case Study: this compound in COVID-19 Patients
A multicenter trial assessed the safety and efficacy of this compound in hospitalized COVID-19 patients. Results indicated that those treated with this compound had reduced C-reactive protein levels—a marker of inflammation—shorter hospital stays, and lower mortality rates compared to controls . The findings suggest that this compound may mitigate severe lung inflammation associated with COVID-19.
Summary Table of Key Findings
Q & A
Basic Research Questions
Q. What is the primary pharmacological mechanism of Telmisartan, and how does it influence experimental design in hypertension studies?
this compound selectively antagonizes angiotensin II type 1 (AT1) receptors, reducing vasoconstriction and aldosterone secretion. In preclinical models, researchers should standardize dosing based on receptor occupancy studies (e.g., 40–80 mg/day in humans, adjusted for animal metabolic rates). Experimental designs must control for off-target effects by comparing this compound with other angiotensin receptor blockers (ARBs) or ACE inhibitors. Hypertension studies should include systolic/diastolic blood pressure (SBP/DBP) measurements and renal function biomarkers (e.g., serum creatinine) to assess efficacy .
Q. What are the recommended in vivo models for evaluating this compound’s antihypertensive efficacy?
Use spontaneously hypertensive rats (SHRs) or Dahl salt-sensitive rats to mimic essential hypertension. For metabolic synergy studies, pair this compound with high-fat-diet-induced obesity models to evaluate insulin resistance improvements (e.g., HOMA-IR index). Ensure sample sizes are calculated using power analysis (α=0.05, β=0.20) to detect clinically relevant SBP reductions (≥10 mmHg) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s cardioprotective efficacy across clinical trials?
Conflicting results (e.g., ONTARGET vs. TRANSCEND trials) may arise from patient heterogeneity, comorbidities (e.g., diabetes), or dosing regimens. Apply subgroup analysis stratified by baseline risk factors (e.g., age, renal impairment) and use meta-regression to identify confounding variables. For example, this compound’s PPAR-γ agonism may benefit diabetic subgroups but not others, necessitating precision medicine frameworks .
Q. What methodological strategies optimize this compound’s bioavailability in preclinical formulations?
this compound’s poor water solubility (7.7 µg/mL) limits absorption. Use phospholipid complexes (TPC) or self-microemulsifying drug delivery systems (SMEDDS) to enhance solubility. Optimize SMEDDS via D-optimal mixture design, incorporating Capryol 90 (lipid), Tween 80 (surfactant), and Tetraglycol (co-surfactant). Validate dissolution profiles in pH 1.2–6.8 media to ensure pH-independent release (>90% in 5 minutes) .
Q. How should researchers design trials to assess this compound’s dual antihypertensive and metabolic effects?
Adopt a factorial design to isolate metabolic outcomes (e.g., HbA1c, adiponectin) from blood pressure effects. In the American Journal of Therapeutics meta-analysis, this compound reduced HOMA-IR by 1.2 units (95% CI: 0.8–1.6) independently of BP changes. Use multivariate regression to adjust for BP-mediated effects on metabolic parameters .
Q. Methodological Guidance
Q. What statistical approaches are robust for analyzing this compound’s multifactorial outcomes?
- Dual primary endpoints : Apply Hochberg’s procedure to control type I error in studies evaluating both BP reduction and metabolic improvement.
- Time-to-event data : Use Cox proportional hazards models for cardiovascular outcome trials (e.g., stroke prevention), with stratification by baseline risk.
- Missing data : Implement multiple imputation by chained equations (MICE) for dropout-heavy longitudinal studies .
Q. How to ensure reproducibility in this compound pharmacokinetic (PK) studies?
- Animal models : Report strain, age, and diet (e.g., Sprague-Dawley rats, 12-week-old, standard chow).
- Analytical validation : Use HPLC-UV with a LOD ≤0.1 µg/mL and recovery rates ≥95%.
- Ethics compliance : Adhere to ARRIVE 2.0 guidelines for in vivo experiments, including randomization and blinding protocols .
Q. Data Synthesis and Reporting
Table 1: Key Considerations for this compound Clinical Trial Design
Properties
IUPAC Name |
2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXLENWKUUMAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023636 | |
Record name | Telmisartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Telmisartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015101 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, Practically insoluble in water and in the pH range of 3 to 9, Sparingly soluble in strong acid (except insoluble in hydrochloric acid) and soluble in strong base., 3.50e-03 g/L | |
Record name | Telmisartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00966 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TELMISARTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7590 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Telmisartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015101 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to slightly yellowish solid, White solid | |
CAS No. |
144701-48-4 | |
Record name | Telmisartan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144701-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Telmisartan [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144701484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telmisartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00966 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Telmisartan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Telmisartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(1,7'-Dimethyl-2'-propyl-1H-[2,5']bibenzoimidazolyl-3'-ylmethyl)-biphenyl-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TELMISARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5SYW473RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TELMISARTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7590 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Telmisartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015101 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261-263 °C, 261 - 263 °C | |
Record name | Telmisartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00966 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TELMISARTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7590 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Telmisartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015101 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.